6-Bromo-2,4-dimethyl-2H-indazole
Description
Significance of Indazole Scaffolds in Contemporary Organic Synthesis
The indazole nucleus is a privileged scaffold in drug discovery, forming the structural foundation of numerous therapeutic agents. benthamdirect.comresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govmdpi.com Several FDA-approved drugs, such as the anti-cancer agents pazopanib (B1684535) and niraparib, feature the indazole core, highlighting its clinical significance. pnrjournal.comrsc.org
The ability to synthesize a variety of substituted indazoles is crucial for developing new and improved pharmaceuticals. nih.gov Organic chemists have developed numerous synthetic strategies to access this important heterocyclic system. These methods range from classical cyclization reactions to modern metal-catalyzed cross-coupling techniques. acs.orgacs.orgnih.gov The development of efficient and regioselective synthetic routes to specific indazole isomers remains an active area of research. tandfonline.com
Overview of Indazole Regioisomers and Tautomerism (1H- and 2H-Indazoles)
Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comnih.gov The position of the hydrogen atom on the nitrogen of the pyrazole (B372694) ring distinguishes these isomers. The 1H-tautomer, with the hydrogen at the N1 position, is generally the more thermodynamically stable and predominant form. chemicalbook.comnih.govnih.gov
The 2H-indazole isomer, where the hydrogen is attached to the N2 position, is typically less stable. chemicalbook.comnih.gov However, the synthesis and study of 2H-indazoles are of significant interest as they are also found in biologically active molecules. mdpi.com The electronic and steric properties of substituents on the indazole ring can influence the tautomeric equilibrium and the relative stability of the 1H and 2H forms. nih.govresearchgate.net
The synthesis of a specific regioisomer, either 1H- or 2H-indazole, can be challenging as alkylation or arylation of the parent 1H-indazole often yields a mixture of both N1 and N2 substituted products. acs.org Consequently, significant research has been dedicated to developing regioselective synthetic methods. tandfonline.com These methods often involve carefully chosen starting materials and reaction conditions to favor the formation of the desired isomer. acs.orgorganic-chemistry.org
Structural Context of 6-Bromo-2,4-dimethyl-2H-indazole within the Indazole Family
This compound is a specific derivative within the broader indazole family. Its structure is characterized by three key features:
A 2H-indazole core: The nitrogen at position 2 of the pyrazole ring is substituted, in this case with a methyl group.
A bromine atom at position 6: This halogen provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. guidechem.com
A methyl group at position 4: This substituent further modifies the electronic and steric properties of the molecule.
The specific substitution pattern of this compound makes it a valuable building block in organic synthesis, particularly for creating libraries of compounds for drug discovery programs. guidechem.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1159511-91-7 bldpharm.com |
| Molecular Formula | C9H9BrN2 bldpharm.com |
| Molecular Weight | 225.09 g/mol bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
1159511-91-7 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
6-bromo-2,4-dimethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-12(2)11-9/h3-5H,1-2H3 |
InChI Key |
DRTRRQQZZKOGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NN(C=C12)C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2h Indazoles and Substituted Derivatives
General Strategies for 2H-Indazole Scaffold Construction
The synthesis of the 2H-indazole ring system can be achieved through various strategies, each with its own advantages and limitations. These methods often involve the formation of the crucial N-N bond and the pyrazole (B372694) ring fused to a benzene (B151609) ring.
Cyclization Reactions for 2H-Indazole Formation
Cyclization reactions are a cornerstone in the synthesis of 2H-indazoles. One of the classical and effective methods is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.org This reaction is typically mediated by reagents like triethyl phosphite. acs.org A significant advancement in this area is the use of tri-n-butylphosphine in a protic solvent, which allows the reductive cyclization to proceed under milder conditions. acs.org This one-pot reaction, starting from commercially available ortho-nitrobenzaldehydes and anilines or aliphatic amines, provides a practical route to a diverse range of substituted 2H-indazoles. acs.org
Another notable cyclization strategy involves the [3 + 2] dipolar cycloaddition of arynes with sydnones. nih.gov This method is highly efficient, proceeds under mild conditions, and offers excellent yields without contamination from the 1H-indazole isomer. nih.gov The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4 + 2] reaction to extrude carbon dioxide and form the 2H-indazole ring. nih.gov
Furthermore, base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations have been developed. acs.org This approach quantitatively converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions, which can then be deoxygenated to afford the desired 2H-indazoles. acs.org
Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper)
Transition metal catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, offering high efficiency and broad substrate scope. organic-chemistry.orgnitk.ac.in
Copper-Catalyzed Syntheses: Copper catalysts are widely employed in multicomponent reactions for 2H-indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP), provides an efficient route to 2H-indazole derivatives. organic-chemistry.org This method is notable for its use of polyethylene (B3416737) glycol (PEG 300) as a green solvent and its ligand-free conditions. organic-chemistry.org Another copper-catalyzed approach involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the catalyst is crucial for the formation of both C-N and N-N bonds. organic-chemistry.org
Palladium-Catalyzed Syntheses: Palladium catalysts are instrumental in the regioselective synthesis of 2-aryl-substituted 2H-indazoles. One such method involves the reaction of readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org This process proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. organic-chemistry.org Palladium catalysis is also utilized in the elaboration of halogenated 2H-indazoles, prepared via cycloaddition reactions, through cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions to introduce further structural diversity. nih.gov
Rhodium-Catalyzed Syntheses: Rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes presents an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org This method is highly functional group-compatible. nih.govacs.org
Cobalt-Catalyzed Syntheses: Cobalt(III) catalysts have been developed for the convergent, one-step synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov
| Catalyst | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Copper(I) oxide nanoparticles (Cu₂O-NP) | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component, green solvent (PEG 300), ligand-free | organic-chemistry.org |
| Palladium | 2-bromobenzyl bromides, arylhydrazines | Regioselective synthesis of 2-aryl-substituted 2H-indazoles | organic-chemistry.org |
| Rhodium(III) | Azobenzenes, aldehydes | One-step, highly functional group-compatible | nih.govacs.org |
| Cobalt(III) | Azobenzenes, aldehydes | One-step, convergent synthesis | nih.gov |
Acid/Base-Catalyzed Synthesis of Indazoles
Acid and base catalysis plays a significant role in several synthetic routes to indazoles. ingentaconnect.combenthamdirect.com For instance, the synthesis of 1N-alkoxycarbonyl indazoles can be achieved from 2-formylboronic acids and diazodicarboxylates, where the final ring closure is induced by either acid or base. nih.gov Trifluoromethanesulfonic acid can promote the selective N2-alkylation of 1H-indazoles to yield 2-alkyl-2H-indazoles. organic-chemistry.org In the Davis-Beirut reaction, mild basic conditions are used to construct alkoxy- and thia- C3-substituted 2H-indazoles. sunyempire.edu
Microwave-Assisted Synthetic Protocols for Indazole Derivatives
Microwave-assisted organic synthesis has gained traction as an efficient and green method for preparing indazole derivatives. eurekaselect.comrasayanjournal.co.in This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. eurekaselect.comjchr.org A practical, high-yielding, and scalable synthesis of disubstituted 2H-indazoles has been developed using microwave irradiation. eurekaselect.com This method utilizes substituted 2-bromobenzaldehyde, an aromatic amine, and sodium azide with a copper catalyst to produce a large class of 2H-indazoles with excellent purity and yields. eurekaselect.comscispace.com The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and waste. rasayanjournal.co.in
Green Chemistry Approaches in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to develop more sustainable and environmentally friendly processes. benthamdirect.com One notable approach is the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a one-pot, three-component reaction using polyethylene glycol (PEG 300) as a recyclable and biodegradable solvent. organic-chemistry.org This method avoids the use of hazardous organic solvents and ligands. organic-chemistry.org Another green approach involves the use of copper oxide nanoparticles supported on activated carbon (CuO@C) for the synthesis of 2H-indazoles. acs.orgnih.gov This heterogeneous catalyst can be easily recovered and reused, and the reaction is performed in PEG-400, another green solvent. acs.orgnih.gov Microwave-assisted synthesis, as mentioned earlier, is also considered a green technique due to its efficiency and reduced energy consumption. eurekaselect.comrasayanjournal.co.in
| Green Chemistry Approach | Key Features | Reference |
|---|---|---|
| Cu₂O-NP in PEG 300 | Recyclable solvent, ligand-free catalyst | organic-chemistry.org |
| CuO@C in PEG-400 | Heterogeneous, recyclable catalyst, green solvent | acs.orgnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, higher yields | eurekaselect.comrasayanjournal.co.in |
Regioselective Functionalization for Specific Indazole Substitution Patterns
Achieving specific substitution patterns, such as in 6-bromo-2,4-dimethyl-2H-indazole, requires precise control over the regioselectivity of functionalization reactions. Direct alkylation of 1H-indazoles often leads to a mixture of 1- and 2-substituted products. acs.org However, regioselective methods have been developed. For instance, a procedure for the high-yielding, regioselective synthesis of 2H-indazoles involves the direct alkylation of indazoles with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, mediated by Ga/Al or Al. rsc.org
Late-stage functionalization via C-H activation has become a powerful strategy for introducing substituents at specific positions on the indazole ring. rsc.org Transition metal-catalyzed C-H functionalization can be directed to the C3 position or the ortho C2′ position of a 2-aryl substituent. rsc.org For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes allows for the synthesis of N-aryl-2H-indazoles, where the regioselectivity can be controlled by electronic or steric effects of the substituents on the azobenzene. nih.gov Furthermore, C-H functionalization of the benzene ring of the indazole core itself has been achieved. rsc.org
The halogen atoms on a pre-formed indazole ring, such as a bromo-substituted indazole, serve as valuable handles for further diversification through cross-coupling reactions. nih.gov This allows for the introduction of various aryl, alkynyl, and other groups to build a library of structurally diverse indazoles. nih.gov
N-Alkylation Strategies for 2H-Indazoles
The direct alkylation of the 1H-indazole ring is a frequently employed method, but it commonly results in a mixture of N1 and N2-alkylated products. nih.gov The ratio of these isomers is highly dependent on the alkylating agent, base, and solvent system used. beilstein-journals.orgresearchgate.net For instance, the methylation of 6-nitro-1H-indazole with methyl iodide can yield a mixture of N2-methylated, N1-methylated, and even dimethylated products. researchgate.net
Achieving high selectivity for the N2-position, which leads to the desired 2H-indazole isomer, often requires specific conditions that favor kinetic control over the thermodynamically more stable N1-substituted product. researchgate.net A highly effective and general method for the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles has been developed using alkyl 2,2,2-trichloroacetimidates as alkylating agents. researchgate.net This reaction is promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate and accommodates a wide range of primary, secondary, and tertiary alkyl groups. researchgate.net
Quantum mechanical analysis suggests that the high N2 selectivity in these acidic conditions arises from the reaction proceeding from the more stable 1H-indazole tautomer. wuxibiology.com While the N1 position is more nucleophilic in the 1H tautomer, the transition state for N2 attack is significantly lower in energy than the pathway that would require tautomerization to the less stable 2H-indazole for N1 alkylation. wuxibiology.com This energetic preference makes the N2-alkylation pathway the dominant one. wuxibiology.com
Table 1: N-Alkylation Strategies for Indazoles
| Reagent/Catalyst | Alkylating Agent | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| K₂CO₃/DMF | Methyl Iodide | Mixture of N1 and N2 products | Low | nih.govresearchgate.net |
| TfOH or Cu(II) triflate | Alkyl 2,2,2-trichloroacetimidates | N2-alkylated indazole | High for N2 | researchgate.net |
| Me₃O・BF₄ | Trimethyloxonium (B1219515) tetrafluoroborate (B81430) | N2-methylated indazole | Good for N2 | researchgate.net |
| NaH/DMF | Isopropyl Iodide | Mixture of N1 and N2 products | Low | beilstein-journals.org |
Direct C-H Functionalization Methods for Indazole Rings
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the indazole core without the need for pre-functionalized starting materials. nih.gov These methods often rely on transition-metal catalysis to activate specific C-H bonds on the carbocyclic ring of the indazole.
Rhodium(III) catalysis has been successfully used to synthesize 2-aryl-2H-indazoles through a formal [4+1] annulation of azobenzenes and aldehydes. nih.govacs.org In this process, the azo functional group acts as a directing group to facilitate ortho C-H bond activation on one of the aryl rings, which then reacts with the aldehyde, followed by cyclization and aromatization to form the 2H-indazole product. nih.govacs.org The regioselectivity of this functionalization can be controlled by both the electronic and steric properties of the substituents on the azobenzene. nih.gov
Palladium catalysis has also been employed for the direct arylation of indazoles. For example, a method for the direct C7-arylation of substituted 1H-indazoles with iodoaryls has been developed using Pd(OAc)₂ as the catalyst with 1,10-phenanthroline (B135089) as the ligand. acs.org Furthermore, photocatalytic methods have been developed for C-H functionalization, such as the visible-light-induced C-3 acylation of 2H-indazoles with α-keto acids, which can proceed without a dedicated photosensitizer or metal catalyst. acs.org
Table 2: Direct C-H Functionalization Methods for Indazoles
| Catalyst/Promoter | Reactants | Position Functionalized | Type of Functionalization | Reference |
|---|---|---|---|---|
| [RhCp*Cl₂]₂/AgSbF₆ | Azobenzenes, Aldehydes | C-H on precursor aryl ring | Forms 2H-indazole core | nih.govacs.org |
| Pd(OAc)₂/1,10-phenanthroline | Indazoles, Iodoaryls | C7 | Arylation | acs.org |
| Visible Light (380-385 nm) | 2H-Indazoles, α-Keto Acids | C3 | Acylation | acs.org |
| Rh(III) catalyst | Azobenzenes, α-Keto Aldehydes | C3 | Acylation | nih.gov |
Introduction of Halogen and Alkyl Substituents on the Indazole Core
The synthesis of a specifically substituted derivative like this compound requires precise control over the introduction of each substituent. This involves distinct strategies for bromination and methylation of the indazole nucleus.
Bromination Strategies on the Indazole Nucleus (e.g., at C6)
The regioselectivity of electrophilic bromination on the indazole ring is heavily influenced by the existing substituents and the reaction conditions. While various brominating agents can be used, N-Bromosuccinimide (NBS) is a common choice. rsc.org
Research on 4-substituted NH-free indazoles has shown that bromination with NBS can be directed selectively to the C7 position. rsc.org The electronic nature of the substituent at the C4 position plays a critical role in this selectivity. However, using an excess of the brominating agent, such as two equivalents of NBS, can lead to di-substituted products, for instance, the 5,7-dibrominated indazole. rsc.org
Conversely, other conditions can favor bromination at different positions. For example, using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasonic irradiation has been shown to be a mild and efficient method for the selective bromination of 2H-indazoles at the C3 position. nih.gov Achieving bromination specifically at the C6 position would likely depend on the directing effects of other substituents present on the ring. In the absence of strong directing groups, a mixture of isomers could be expected. A synthetic strategy for a C6-bromo derivative might therefore involve starting with a precursor that is already brominated at the desired position, such as a 4-bromo-substituted aniline (B41778) derivative, before constructing the indazole ring.
Table 3: Bromination Strategies for Indazoles
| Reagent | Conditions | Position(s) Brominated | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane, rt | C7 (for 4-substituted indazoles) | rsc.org |
| N-Bromosuccinimide (NBS) (2 equiv.) | Dichloromethane, rt | C5 and C7 | rsc.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound, Green Solvent | C3 | nih.gov |
| Bromine (Br₂) | Acetic Acid, ~120 °C | C3 (conventional method) | nih.gov |
Alkylation Strategies for Indazole Derivatives (e.g., Methylation at C2 and C4)
The synthesis of this compound requires the introduction of two methyl groups at distinct N2 and C4 positions.
Methylation at C2: The N2-methylation follows the principles of N-alkylation discussed previously (Section 2.2.1). To selectively obtain the 2-methyl-2H-indazole isomer from a 6-bromo-1H-indazole precursor, one would employ methods known to favor N2-alkylation. Using reagents like methyl 2,2,2-trichloroacetimidate under acidic conditions or trimethyloxonium tetrafluoroborate would be a suitable strategy. researchgate.net Conventional methylation with methyl iodide and a base like potassium carbonate would likely produce a difficult-to-separate mixture of N1 and N2-methylated isomers. nih.gov
Methylation at C4: Direct C-H methylation of the indazole ring, particularly at the C4 position, is not a commonly reported transformation. The C-H functionalization methods previously discussed tend to target the C3 and C7 positions. acs.orgnih.gov Therefore, a more practical and common synthetic approach to introduce a methyl group at the C4 position involves starting with a precursor that already contains this substituent. The synthesis would likely commence from a 3,5-disubstituted aniline or a 2-nitro-m-xylene derivative, where one methyl group is positioned to become the C4-methyl group of the final indazole. This precursor would then undergo cyclization to form the indazole ring, which can subsequently be brominated and N-methylated to yield the target compound.
Chemical Transformations and Reactivity of 6 Bromo 2,4 Dimethyl 2h Indazole Analogues
Cross-Coupling Reactions at the Bromo-Substituted Position (C6)
The bromine atom at the C6 position of the indazole ring is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. rsc.orgnih.gov In the context of 6-bromo-2,4-dimethyl-2H-indazole analogues, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C6 position. These reactions are typically catalyzed by palladium complexes and require a base to facilitate the catalytic cycle. rsc.orgrsc.org
The general scheme for the Suzuki-Miyaura coupling of a 6-bromo-2H-indazole analogue involves the reaction of the bromoindazole with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, Pd(dppf)Cl2 has been shown to be an effective catalyst for the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids. nih.gov
| Catalyst | Base | Solvent | Reaction Time | Yield | Reference |
| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 2 hours | High | nih.gov |
| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | Not Specified | Good | researchgate.net |
This table presents typical conditions for Suzuki-Miyaura reactions on bromoindazole analogues.
The reaction is tolerant of a wide range of functional groups on both the indazole core and the boronic acid partner, enabling the synthesis of a diverse library of C6-arylated indazole derivatives. rsc.orgnih.gov
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromo-substituted position of indazole analogues can participate in other palladium-catalyzed transformations. These reactions provide alternative routes to introduce different functional groups at the C6 position. For instance, palladium-catalyzed direct arylation reactions can be employed to form C-C bonds with various (hetero)aryl partners. researchgate.net
Palladium catalysts, in combination with appropriate ligands, can also facilitate amination reactions (Buchwald-Hartwig amination) to introduce nitrogen-based functionalities, or cyanation reactions to install a nitrile group. The specific conditions for these reactions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Metal-Free Functionalization Strategies
While palladium-catalyzed reactions are highly effective, there is growing interest in developing metal-free functionalization methods to avoid potential metal contamination in the final products, which is a significant concern in medicinal chemistry. researchgate.net For the functionalization of the indazole core, including positions like C6, metal-free approaches often rely on radical-mediated or photochemical reactions. researchgate.netfrontiersin.org
For example, visible-light-promoted reactions can enable the introduction of various functional groups under mild conditions without the need for a transition metal catalyst. frontiersin.org These methods often involve the generation of a radical species that can react with the indazole ring. While direct metal-free functionalization at the C6-bromo position is less common, the broader field of metal-free C-H functionalization of indazoles suggests that such strategies could be developed for this compound analogues. researchgate.netbits-pilani.ac.in
Reactions Involving Alkyl Substituents at C2 and C4
The methyl groups at the C2 and C4 positions of the indazole ring are not merely passive substituents; they can also be sites for further chemical modification.
Functionalization at Alkyl Side Chains
The functionalization of alkyl side chains on aromatic and heteroaromatic rings is a valuable strategy for introducing diverse functionalities. cmu.edursc.org For the methyl groups on the 2,4-dimethyl-2H-indazole core, various transformations can be envisioned.
One common approach is radical halogenation, where a hydrogen atom on the methyl group is replaced by a halogen (e.g., bromine or chlorine) using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting halomethyl group is a versatile intermediate that can be converted into a wide range of other functional groups through nucleophilic substitution reactions. For example, it can be transformed into alcohols, ethers, amines, nitriles, and other functionalities.
Another strategy involves oxidation of the methyl group to an aldehyde or a carboxylic acid. This can be achieved using various oxidizing agents. The resulting carbonyl or carboxyl group can then serve as a handle for further synthetic elaborations, such as aldol (B89426) reactions, Wittig reactions, or amide bond formations.
Reactivity of the 2H-Indazole Nitrogen Atoms
2H-Indazole derivatives are generally considered to be stronger bases than their 1H-indazole counterparts. chemicalbook.com This is attributed to the higher proton affinity of the ring nitrogen in the 2H-tautomer. chemicalbook.com The N1 nitrogen can be protonated by strong acids, and it can also act as a nucleophile in reactions with electrophiles.
N-Functionalization and Derivatization
For a 2-substituted 2H-indazole such as this compound, the N2 position is already occupied by a methyl group. This structural feature precludes further substitution at this nitrogen under standard N-alkylation or N-arylation conditions that typically proceed from an N-H precursor. However, the concept of derivatization extends to the functionalization of other positions on the indazole ring, most notably the C3 position, which is activated for various transformations.
Late-stage functionalization of 2H-indazoles via C-H activation has emerged as a powerful strategy for diversifying the core structure. rsc.org The C3 position of the 2H-indazole ring is particularly susceptible to electrophilic and radical substitution reactions.
C3-Acylation: The introduction of an acyl group at the C3 position is a common derivatization. For instance, 3-acyl-2H-indazoles can be synthesized through visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids. nih.gov This metal-free approach offers broad substrate compatibility under mild conditions. nih.gov Another method involves the transition-metal-free, oxidative cross-dehydrogenative coupling of 2H-indazoles with aldehydes, promoted by an oxidant like tert-butyl peroxybenzoate (TBPB). researchgate.net
C3-Alkylation and Arylation: Alkylation at the C3 position can be achieved through radical pathways. A direct Bu4NI-catalyzed oxidative cross-dehydrogenative coupling between 2H-indazoles and methylated arenes, promoted by tert-butylperoxybenzoate (DTBP), generates benzyl (B1604629) free-radical species that subsequently attack the C3 position. chim.it Arylation can be accomplished through metalation strategies. For example, a 2-SEM protected 2H-indazole can undergo regioselective C3-zincation using n-BuLi followed by transmetalation with ZnCl2 and subsequent Negishi coupling to introduce various aryl groups. chim.it
C3-Halogenation: Halogenation serves as a gateway to further functionalization through cross-coupling reactions. While iodination and bromination are more common for 1H-indazoles, methods for the direct halogenation of 2H-indazoles also exist, providing handles for subsequent transformations like Suzuki or Sonogashira couplings. chim.itrsc.org For example, 6-bromo-1H-indazole can be iodinated at the C3 position using iodine and potassium hydroxide (B78521) in DMF. chim.itrsc.org
The table below summarizes selected C3-functionalization reactions on various 2H-indazole analogues.
| Reactant (2H-Indazole Analogue) | Reagent(s) | Catalyst/Promoter | Product | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | Benzaldehyde | TBPB | 3-Benzoyl-2-phenyl-2H-indazole | 85 | researchgate.net |
| 2-(4-Methoxyphenyl)-2H-indazole | Phenylglyoxylic acid | Visible light (blue LED) | 3-Benzoyl-2-(4-methoxyphenyl)-2H-indazole | 95 | nih.gov |
| 2-Aryl-2H-indazole | Toluene | DTBP, Bu4NI | 3-Benzyl-2-aryl-2H-indazole | N/A | chim.it |
| 2-SEM-2H-indazole | Aryl-I, ZnCl2 | n-BuLi, Pd catalyst | 3-Aryl-2-SEM-2H-indazole | N/A | chim.it |
This table presents data for analogues of this compound to illustrate common derivatization reactions.
Regioselectivity and Stereochemical Control in Indazole Reactions
Regioselectivity is a critical aspect of indazole chemistry, particularly in the synthesis and functionalization of unsymmetrically substituted derivatives. Stereochemical control, while less frequently reported for this class of compounds, is an emerging area of interest.
Regioselectivity in Synthesis: The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers, with the ratio being dependent on reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org For the synthesis of 2H-indazoles specifically, methods have been developed to achieve high regioselectivity. A direct, palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines delivers 2-substituted-2H-indazoles in a single step with high regiocontrol. acs.org Similarly, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. nih.gov In the case of unsymmetrical azobenzenes, the regioselectivity of this cyclization can be governed by both steric and electronic factors of the substituents on the azobenzene. nih.gov
Regioselectivity in C-H Functionalization: For an already formed 2H-indazole ring, such as in this compound, the primary concern for regioselectivity shifts to the functionalization of the C-H bonds. As discussed previously, the C3 position is the most common site for functionalization due to its electronic properties within the pyrazole (B372694) portion of the molecule. rsc.orgchim.it However, functionalization can also be directed to other positions. For example, transition metal-catalyzed reactions can achieve ortho-C-H functionalization of the N2-aryl substituent. rsc.org Functionalization of the benzene (B151609) ring of the indazole core is also possible, and the directing effects of the existing substituents (6-bromo and 4-methyl) would play a crucial role. The electron-withdrawing 6-bromo group would deactivate the benzene ring towards electrophilic substitution, while the electron-donating 4-methyl group would activate it, likely directing incoming electrophiles to the C5 or C7 positions, depending on steric hindrance.
The table below illustrates the regioselective synthesis of 2H-indazoles from unsymmetrical azobenzenes.
| Azobenzene Reactant | Aldehyde Reactant | Catalyst System | Major Regioisomer Product | Regioisomeric Ratio | Yield (%) | Reference |
| 1-(4-Nitrophenyl)-2-phenyldiazene | Benzaldehyde | (CpRhCl2)2, AgSbF6 | 2-(4-Nitrophenyl)-3-phenyl-2H-indazole | 9:1 | 62 | nih.gov |
| 1-(4-Methoxyphenyl)-2-phenyldiazene | Benzaldehyde | (CpRhCl2)2, AgSbF6 | 2-(4-Methoxyphenyl)-3-phenyl-2H-indazole / 2-Phenyl-3-(4-methoxyphenyl)-2H-indazole | Low selectivity | N/A | nih.gov |
| 1-(3-Methylphenyl)-2-phenyldiazene | Benzaldehyde | (Cp*RhCl2)2, AgSbF6 | 2-(3-Methylphenyl)-3-phenyl-2H-indazole (functionalization at less hindered C-H) | Exclusive | 81 | nih.gov |
This table highlights the influence of substituents on regioselectivity in the synthesis of 2H-indazole analogues.
Stereochemical Control: The literature on stereoselective reactions involving the 2H-indazole core, where a new stereocenter is created on the ring itself or on a substituent with high enantiomeric or diastereomeric excess, is limited. Most synthetic efforts focus on the construction and functionalization of the aromatic scaffold. However, as the demand for enantiopure indazole-containing drug candidates grows, the development of asymmetric methodologies for their synthesis and derivatization is expected to become an area of increasing focus.
Advanced Spectroscopic and Structural Characterization of Indazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the precise structure of organic molecules.
¹H NMR and ¹³C NMR for Positional and Structural Elucidation
For a hypothetical analysis of 6-Bromo-2,4-dimethyl-2H-indazole, ¹H and ¹³C NMR would be indispensable. The chemical shifts (δ) of the protons and carbons in the molecule would provide definitive information about their chemical environment. The position of the bromo and methyl substituents on the indazole ring would significantly influence the observed chemical shifts. In related indazole systems, the chemical shifts of the aromatic protons and carbons are well-documented and are sensitive to the nature and position of substituents. acs.orgnih.govresearchgate.net
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be vital for confirming the regiochemistry, for instance, the position of the N-methyl group.
While specific data for this compound is unavailable, studies on similar heterocyclic structures demonstrate the power of these techniques in structural determination. acs.orgipb.pt
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-N bonds of the indazole ring. The presence of the methyl groups would be indicated by C-H stretching and bending vibrations. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum. For comparison, the IR spectrum of 6-bromo-2-methyl-2H-indazole is noted to conform to its structure. thermofisher.com
Raman Spectroscopy
Raman spectroscopy would provide complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the indazole core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₉BrN₂), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (approximately equal intensity for M and M+2). Fragmentation would likely involve the loss of methyl groups or other small fragments, providing further structural clues. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy. nih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
A typical X-ray diffraction analysis would involve growing a suitable single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The key parameters obtained from such a study are presented in a standardized format, as shown in the hypothetical table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₉BrN₂ |
| Formula Weight | 225.09 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
| Absorption Coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal Size (mm³) | Data not available |
| Theta range for data collection (°) | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
Note: The data in this table is hypothetical and serves as a template for the type of information that would be obtained from an X-ray diffraction study. No published experimental data was found for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's structure and electronic system.
A comprehensive UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, methanol, or cyclohexane) and recording its absorption spectrum over a range of wavelengths, typically from 200 to 800 nm.
Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Note: This table is a template illustrating the data that would be generated from a UV-Vis spectroscopic analysis. No published experimental data for this compound was located.
Computational and Theoretical Investigations of Indazole Chemical Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate the properties of indazole systems, from their fundamental electronic characteristics to their reactivity in chemical transformations.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. DFT calculations are frequently employed to determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govirjweb.com
In studies of various indazole derivatives, DFT has been used to calculate these frontier molecular orbital energies to understand their chemical behavior. nih.govresearchgate.net For instance, calculations on a series of substituted indazoles revealed how different functional groups modulate the HOMO-LUMO gap, thereby influencing their reactivity. nih.gov Molecules with a higher HOMO energy are better electron donors, whereas those with a lower LUMO energy are better electron acceptors. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative A | -6.8823 | -2.4545 | 4.4278 |
| Indazole Derivative B | -6.6733 | -2.4256 | 4.2477 |
| Indazole Derivative C | -6.4638 | -2.7777 | 3.6861 |
Data is illustrative and based on findings for various indazole derivatives reported in the literature. nih.gov
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govthaiscience.info Typically, negative potential areas (colored red or yellow) are localized on electronegative atoms like nitrogen and oxygen and are susceptible to electrophilic attack. In contrast, positive potential areas (colored blue) are usually found around hydrogen atoms and are prone to nucleophilic attack. nih.govnih.gov For an indazole derivative, MEP maps would highlight the lone pairs on the nitrogen atoms as key sites for interaction with electrophiles. nih.gov
Prediction of Spectroscopic Parameters and Vibrational Frequencies
DFT calculations are highly effective in predicting spectroscopic properties, which is crucial for the structural characterization of newly synthesized compounds. By calculating vibrational frequencies, researchers can generate theoretical Infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. researchgate.net For a molecule like 6-Bromo-2,4-dimethyl-2H-indazole, DFT could predict the characteristic vibrational frequencies associated with the C-Br, C-N, N-N, and C-H bonds, as well as the aromatic ring vibrations.
Similarly, DFT, often using the Gauge-Invariant Atomic Orbitals (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). iu.edu.sa This predictive capability is invaluable for resolving structural ambiguities and confirming the regiochemistry of substitution on the indazole ring.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν1 | 3105 | Aromatic C-H Stretch |
| ν2 | 1610 | C=N Stretch |
| ν3 | 1455 | Aromatic C=C Stretch |
| ν4 | 1020 | N-N Stretch |
| ν5 | 650 | C-Br Stretch |
This table represents the type of data generated from a DFT vibrational analysis. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Understanding how a chemical reaction proceeds is fundamental to synthetic chemistry. DFT calculations provide a route to map the entire potential energy surface of a reaction, allowing for the identification of intermediates, products, and, most importantly, transition states (TS). nih.govresearchgate.net The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For indazole systems, DFT has been instrumental in elucidating mechanisms for key reactions such as alkylation, arylation, and other functionalizations. nih.govacs.orgmdpi.com A comprehensive DFT study on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate detailed the reaction pathways leading to both N1 and N2 substituted products. nih.govresearchgate.net By calculating the energies of the transition states for each pathway, the study provided a mechanistic rationale for the observed product distribution under different reaction conditions. nih.gov
| Reaction Pathway | Transition State Conformer | Calculated Energy (kcal/mol) |
|---|---|---|
| N1-Alkylation | N1-s-cis TS | 27.5 |
| N1-Alkylation | N1-s-trans TS | 29.1 |
| N2-Alkylation | N2-s-cis TS | >30.0 |
| N2-Alkylation | N2-s-trans TS | >30.0 |
Data adapted from a DFT mechanistic study on methyl 5-bromo-1H-indazole-3-carboxylate, illustrating the energy differences between competing pathways. beilstein-journals.org
Regioselectivity Prediction and Rationalization
A significant challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation, which can produce a mixture of N1 and N2 isomers. beilstein-journals.orgbeilstein-journals.orgd-nb.info DFT calculations are a powerful predictive tool for rationalizing and forecasting the regiochemical outcome of such reactions. By comparing the activation energies for the competing pathways (e.g., attack at the N1 versus the N2 position), the kinetically favored product can be identified. nih.govacs.org
In a detailed mechanistic study, DFT calculations showed that the regioselectivity of the alkylation of a bromo-indazole derivative was governed by subtle factors, including chelation effects with cations (like Cs⁺) and other non-covalent interactions (NCIs). nih.govresearchgate.net These interactions preferentially stabilized the transition state leading to one regioisomer over the other. Furthermore, calculations of Natural Bond Orbital (NBO) partial charges and Fukui indices (which measure the reactivity of specific atomic sites) can provide additional support for the predicted regioselectivity by quantifying the nucleophilicity of the N1 and N2 atoms. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility, solvent interactions, and binding dynamics. nih.gov
| Analysis Type | Metric | Information Provided |
|---|---|---|
| System Stability | Root-Mean-Square Deviation (RMSD) | Measures the stability of the complex over time. |
| Binding Interactions | Hydrogen Bond Analysis | Identifies key hydrogen bonds and their persistence. |
| Binding Affinity | Binding Free Energy (e.g., MM/PBSA) | Estimates the strength of the ligand-protein interaction. |
This table outlines common analyses performed in MD simulation studies of biologically active molecules like indazole derivatives. mdpi.com
Advanced Applications of Indazole Derivatives in Materials Science and Catalysis
Indazole Scaffolds in Functional Materials Science
The rigid, aromatic structure of the indazole core makes it an attractive building block for the development of novel functional materials. The strategic introduction of various substituents allows for the fine-tuning of their electronic and photophysical properties, opening avenues for their use in diverse applications.
Fluorescent Materials and Aggregation-Induced Emission (AIE)
Indazole derivatives, particularly N-aryl-2H-indazoles, have been identified as a promising class of fluorophores. nih.gov These compounds can exhibit significant fluorescence, a property that is highly dependent on their substitution pattern. The presence of the bromine atom and methyl groups on the 6-Bromo-2,4-dimethyl-2H-indazole ring is expected to influence its photophysical characteristics, including absorption and emission wavelengths.
A particularly interesting phenomenon observed in some heterocyclic compounds, including indazole and imidazole (B134444) derivatives, is Aggregation-Induced Emission (AIE). nih.govrsc.orgnih.gov In contrast to the common aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the aggregated or solid state, AIE-active materials show enhanced emission upon aggregation. rsc.org This effect is attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net
For a molecule like this compound, the substituents could play a crucial role in promoting AIE. The steric hindrance provided by the methyl groups, combined with the electronic influence of the bromine atom, could lead to a molecular structure that is prone to forming rigid assemblies, thereby activating the AIE mechanism. While direct experimental data on the AIE properties of this compound is not yet prevalent in the literature, the principles established for similar indazole-based fluorophores suggest its potential in this area. nih.govrsc.org The development of such AIE-active materials is of significant interest for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Applications in Organic Electronics
The field of organic electronics relies on the development of stable, high-performance organic semiconductors for devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netnih.gov The key to a successful organic semiconductor lies in its ability to efficiently transport charge carriers (holes or electrons), which is largely dependent on the molecular packing and electronic coupling in the solid state. researchgate.net
While indazole derivatives have not been as extensively studied as other heterocyclic systems in organic electronics, their tunable electronic properties make them intriguing candidates. For a molecule to function effectively in an OFET, it should possess properties such as high charge-carrier mobility, a large on/off current ratio, and good environmental stability. nih.gov The planarity of the indazole ring system can facilitate π-π stacking, a crucial factor for efficient charge transport. The substituents on the indazole core, such as the bromo and methyl groups in this compound, can influence the molecular packing and energy levels (HOMO/LUMO), thereby modulating the charge transport characteristics.
The development of multifunctional organic electronic materials, for instance, those that combine semiconducting properties with photoresponsiveness, is a growing area of research. rsc.org The inherent fluorescence of some indazole derivatives could potentially be integrated with their semiconducting properties to create light-emitting transistors or photodetectors. Further research into the thin-film morphology and charge transport properties of specifically substituted indazoles like this compound is necessary to fully assess their potential in this field.
Indazole Derivatives in Corrosion Inhibition (Theoretical Frameworks)
The use of organic molecules as corrosion inhibitors is a well-established strategy to protect metallic surfaces from degradation, particularly in acidic environments. jmaterenvironsci.com Indazole derivatives have shown significant promise in this regard due to the presence of heteroatoms (nitrogen) and the aromatic ring, which can interact with the metal surface and form a protective film. researchgate.netresearch-nexus.net
The effectiveness of an organic inhibitor is closely linked to its molecular structure and electronic properties. Theoretical studies, primarily using Density Functional Theory (DFT), have become a powerful tool for understanding the mechanism of corrosion inhibition and for predicting the efficiency of potential inhibitor molecules. researchgate.netmdpi.com These studies focus on calculating various quantum chemical parameters that correlate with the inhibition performance.
For an indazole derivative like this compound, the following theoretical aspects are crucial:
Adsorption on Metal Surfaces: The primary mechanism of corrosion inhibition is the adsorption of the organic molecule onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor and the metal). The nitrogen atoms in the indazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic system can act as active centers for adsorption.
Role of Substituents: The electron-donating or electron-withdrawing nature of the substituents significantly influences the electron density distribution in the molecule and its interaction with the metal. In this compound, the methyl groups (-CH₃) are electron-donating, which can increase the electron density on the indazole ring and enhance its ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. The bromine atom (-Br), being an electronegative halogen, has a more complex role. While it is an electron-withdrawing group by induction, it can also participate in the adsorption process through its lone pair electrons. Studies on other bromo-substituted inhibitors have shown their effectiveness. researchgate.netresearchgate.net
Quantum Chemical Parameters: DFT calculations provide key parameters to predict inhibition efficiency. These include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface (back-donation).
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency, as the molecule can be more easily polarized.
Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor on the metal surface.
The following table summarizes typical quantum chemical parameters for various indazole derivatives from theoretical studies, illustrating the influence of different substituents. While specific data for this compound is not listed, the trends provide a basis for predicting its potential as a corrosion inhibitor.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Inhibition Efficiency (%) | Reference |
| Indazole | -6.58 | -0.68 | 5.90 | - | researchgate.net |
| 4-Fluoro-1H-indazole | -6.74 | -0.92 | 5.82 | - | researchgate.net |
| 4-Chloro-1H-indazole | -6.71 | -1.13 | 5.58 | - | researchgate.net |
| 4-Bromo-1H-indazole | -6.65 | -1.21 | 5.44 | - | researchgate.net |
| 4-Methyl-1H-indazole | -6.32 | -0.58 | 5.74 | - | researchgate.net |
| 2-Methyl-6-nitro-2H-indazole | - | - | - | 96.49 | researchgate.netresearch-nexus.net |
| 1-Ethyl-6-nitro-3a,7a-dihydro-1H-indazole | - | - | - | 94.73 | researchgate.netresearch-nexus.net |
| 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | - | - | - | >90 | researchgate.net |
| 5-Methoxy-indazole | - | - | - | 91.04 | acs.org |
Based on these theoretical principles, this compound, with its combination of electron-donating methyl groups and the bromo substituent, is expected to be an effective corrosion inhibitor. The electron-rich indazole ring, further activated by the methyl groups, would facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Future Research Directions and Emerging Methodologies for Indazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Substituted Indazoles
The demand for structurally diverse indazole derivatives necessitates the continuous development of innovative and environmentally benign synthetic methods. Future research will likely concentrate on catalyst-based approaches and green chemistry principles to enhance efficiency, selectivity, and sustainability. elsevierpure.com
Recent advancements have highlighted the efficacy of transition-metal-catalyzed reactions in constructing the indazole core. elsevierpure.com For instance, palladium-catalyzed intramolecular amination of aryl halides and rhodium/copper-catalyzed sequential C-H bond activation and annulation have proven to be powerful strategies. nih.govgoogle.com Future efforts may focus on expanding the scope of these catalytic systems, employing more earth-abundant and less toxic metals, and developing reactions that proceed under milder conditions.
Green chemistry approaches are also gaining significant traction. The use of copper(I) oxide nanoparticles (Cu₂O-NP) in a green solvent like polyethylene (B3416737) glycol (PEG 300) for the one-pot, three-component synthesis of 2H-indazoles represents a significant step towards sustainability. rsc.orgrsc.org Other green strategies, such as the use of ionic liquids as recyclable reaction media and catalysts, and the application of ultrasound to accelerate reactions and improve yields, are promising areas for further investigation. nih.govscilit.com The development of metal-free synthetic routes, such as those employing electrochemical methods or photocatalysis, is another critical frontier that aligns with the principles of green chemistry. rsc.orgresearchgate.net
A key objective for future synthetic methodologies will be the atom-economical construction of the indazole scaffold. One-pot reactions and cascade or domino reaction sequences that minimize waste and purification steps will be highly sought after. For example, a phospholene-mediated reductive cyclization offers a direct route to 2H-indazoles from readily available starting materials, with the potential for catalyst recycling. researchgate.net
The table below summarizes some emerging sustainable synthetic methodologies for indazole derivatives.
| Methodology | Catalyst/Conditions | Key Features |
| Nanoparticle Catalysis | Copper Oxide Nanoparticles (CuO@C) in PEG-400 | Green solvent, ligand- and base-free, one-pot, recyclable catalyst. rsc.org |
| C-H Activation/Annulation | Rhodium(III)/Copper(II) | Sequential C-H/N-H activation, high regioselectivity. nih.gov |
| Flow Chemistry | - | Increased safety, scalability, and reproducibility for rapid synthesis of diverse indazoles. scilit.com |
| Electrochemical Synthesis | Reticulated Vitreous Carbon or Zinc Cathode | Selective synthesis of 1H-indazoles and their N-oxides under mild conditions. researchgate.net |
| Photocatalysis | Organic Photoredox Catalysts | Metal-free, visible-light-induced functionalization. nih.gov |
| Ionic Liquids | - | Environmentally friendly solvent, co-solvent, and catalyst. nih.gov |
Exploration of Underexplored Functionalization Pathways and Reactive Centers
While significant progress has been made in the functionalization of the indazole nucleus, particularly at the N1, N2, and C3 positions, future research will delve into less explored reactive sites and novel transformation strategies to access greater chemical diversity. The direct and selective functionalization of the carbocyclic ring of the indazole scaffold remains a significant challenge and a key area for future exploration.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of indazoles, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Recent studies have demonstrated the transition-metal-catalyzed C3-functionalization of 2H-indazoles and the ortho-C2'-H functionalization of 2-aryl-2H-indazoles. vt.edu However, the selective functionalization of other positions on the benzene (B151609) ring (C4, C5, C6, and C7) is less developed and presents a significant opportunity for future research. capes.gov.br The development of new directing groups and catalyst systems will be crucial to achieve regioselective C-H functionalization at these positions.
Radical and Photochemical Functionalization: Radical-mediated and photochemical reactions offer unique pathways for indazole functionalization that are often complementary to traditional methods. nih.govresearchgate.net For instance, visible-light-induced photocatalysis has been successfully employed for the C3-amidation of 2H-indazoles using an inexpensive organic photocatalyst. rsc.orgresearchgate.net These methods often proceed under mild, metal-free conditions and can tolerate a wide range of functional groups. Future work in this area could focus on expanding the scope of radical precursors and photocatalytic systems to introduce a wider array of functional groups onto the indazole core. The photochemical conversion of indazoles into benzimidazoles represents an exciting and underexplored rearrangement that could be harnessed to generate skeletal diversity. pnrjournal.comacs.org
Electrochemical Methods: Electro-organic synthesis provides another sustainable and powerful platform for the functionalization of indazoles. researchgate.net Recent work has shown that electrochemical methods can be used for the selective N1-acylation of indazoles and the synthesis of 1H-indazole N-oxides, which are versatile intermediates for further C-H functionalization. nih.govjove.comnih.gov The ability to control the regioselectivity of reactions by tuning the electrochemical conditions is a particularly attractive feature of this approach.
The table below highlights some underexplored functionalization pathways for indazole derivatives.
| Functionalization Pathway | Position(s) | Method | Key Features |
| C-H Alkenylation | C7 | Palladium-catalyzed oxidative alkenylation | Access to functionalized carbocyclic ring without directing groups. capes.gov.br |
| C-H Amidation | C3 | Visible-light photocatalysis | Metal-free, direct introduction of amide functionality. rsc.orgresearchgate.net |
| C-H Nitration | C3 | Radical reaction with Fe(NO₃)₃·9H₂O | Chelation-free nitration under mild conditions. nih.gov |
| Skeletal Rearrangement | - | Photochemical conversion | Transformation of indazoles into benzimidazoles. pnrjournal.comacs.org |
| N-Oxide Functionalization | C3, C7 | Electrochemical synthesis followed by C-H activation | Access to versatile N-oxide intermediates for further diversification. researchgate.netjove.comnih.gov |
Integration of Advanced Computational Techniques in Rational Molecular Design
The integration of advanced computational techniques is set to revolutionize the rational design of indazole-based molecules with desired properties. In silico methods such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and density functional theory (DFT) are becoming indispensable tools for accelerating the discovery and optimization of new indazole derivatives, particularly in the realm of medicinal chemistry. vt.educapes.gov.br
Drug Discovery and Design: Molecular docking studies are widely used to predict the binding modes and affinities of indazole derivatives to biological targets. google.comresearchgate.net This allows for the structure-based design of more potent and selective inhibitors. For example, docking studies have guided the optimization of indazole-based inhibitors of ULK1, a kinase involved in autophagy, leading to compounds with significantly improved activity. elsevierpure.comresearchgate.net QSAR models, which correlate the structural features of molecules with their biological activity, are also powerful tools for predicting the potency of new indazole analogs and for guiding lead optimization. nih.govrsc.org These models can help identify the key structural determinants for activity and prioritize the synthesis of the most promising compounds.
Pharmacokinetic Profiling: In addition to predicting biological activity, computational methods are increasingly being used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. capes.gov.br Early-stage in silico ADME profiling can help to identify compounds with poor pharmacokinetic properties and guide the design of molecules with improved drug-like characteristics.
Mechanistic Insights: DFT calculations are proving to be invaluable for elucidating the mechanisms of reactions used to synthesize and functionalize indazoles. researchgate.net By modeling reaction pathways and transition states, DFT can provide a deeper understanding of the factors that control reactivity and selectivity. nih.gov This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes.
The table below showcases the application of various computational techniques in indazole research.
| Computational Technique | Application | Example |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Design of indazole-based inhibitors for aromatase in breast cancer. google.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity to predict potency. | Development of QSAR models for indazole derivatives as HIF-1α inhibitors. nih.gov |
| DFT (Density Functional Theory) | Calculating electronic properties and elucidating reaction mechanisms. | Investigating the HOMO-LUMO energy gap and reactivity of novel indazole derivatives. researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of indazole-protein complexes. | Studying the stability of indazole derivatives in the active site of COX-2 enzyme. researchgate.net |
| In Silico ADMET Prediction | Predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Evaluating newly designed indazole scaffolds as tyrosine kinase inhibitors. capes.gov.br |
Expansion of Non-Biological Applications in Advanced Functional Materials
While the biological applications of indazoles are well-established, their potential in the field of advanced functional materials is an emerging and exciting area of research. The unique photophysical and electronic properties of the indazole scaffold make it an attractive building block for the development of novel organic materials for a variety of applications. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of indazoles make them promising candidates for use in OLEDs. They can be incorporated into organic semiconductor materials as emitters or hosts in the emissive layer. rsc.org For example, 3-keto-indazole derivatives have been shown to exhibit multi-colored phosphorescence, a key property for efficient OLEDs. rsc.org By modifying the substituents on the indazole core, the emission color and efficiency of these materials can be finely tuned. Future research will likely focus on the design and synthesis of new indazole-containing materials with improved thermal stability, high photoluminescence quantum yields, and tailored electronic properties for next-generation display and lighting technologies.
Molecular Photoswitches: Azoheteroarenes, including those based on the indazole scaffold, can function as molecular photoswitches, reversibly isomerizing upon irradiation with light of specific wavelengths. scilit.comresearchgate.net This photochromic behavior can be harnessed in applications such as optical data storage, molecular machines, and photopharmacology. The development of indazole-based photoswitches with high quantum yields, long thermal half-lives of the metastable state, and tunable switching properties is a promising avenue for future research.
Organic Semiconductors: The electron-rich nature of the indazole ring suggests its potential use in organic field-effect transistors (OFETs) and other organic electronic devices. rsc.org By incorporating indazole units into larger conjugated systems or polymers, it may be possible to develop new p-type or n-type organic semiconductors with high charge carrier mobilities.
The table below summarizes some of the emerging non-biological applications of indazole derivatives.
| Application Area | Type of Indazole Derivative | Key Property |
| Organic Light-Emitting Diodes (OLEDs) | 3-Keto-indazole derivatives | Multi-colored phosphorescence, tunable emission. rsc.org |
| Molecular Photoswitches | Pyrazolylazoindazoles | Reversible photoisomerization. scilit.comresearchgate.net |
| Organic Electronics | General indazole derivatives | Electronically active materials. researchgate.net |
| Luminescent Materials | Substituted 1H-indazoles | Fluorescence and phosphorescence. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-2,4-dimethyl-2H-indazole?
- Methodological Answer : Synthesis typically involves bromination of pre-functionalized indazole precursors. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux conditions has been employed for similar indazole derivatives . Alternatively, nucleophilic substitution reactions (e.g., replacing a leaving group with bromine) in polar solvents like DMSO or methanol may be used, as demonstrated in benzimidazole analogs . Key considerations include controlling reaction temperature (e.g., 50–80°C) and optimizing stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns and methyl group positions. For example, methyl protons typically appear as singlets in the 2.5–3.5 ppm range .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions. SHELX programs are widely used for refinement .
- IR spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
Q. What are common reactions involving the bromine substituent in this compound?
- Methodological Answer : The bromine atom is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures . Nucleophilic substitutions (e.g., replacing Br with amines) require polar aprotic solvents like DMF and bases such as K₂CO₃ . Reaction monitoring via TLC or HPLC is recommended to track progress.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects of substituents. For example, bromine’s electron-withdrawing nature may direct electrophilic attacks to specific ring positions. Hirshfeld surface analysis (as used for brominated benzaldehydes) can further elucidate intermolecular interactions and crystallographic packing . Software like Gaussian or ORCA is recommended for such studies.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial MIC values) often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). For instance, studies on nicotinohydrazide derivatives showed activity differences against S. pyogenes versus P. aeruginosa due to substituent effects . Standardized protocols (e.g., CLSI guidelines) and purity verification (via HPLC ≥95%) are critical for reproducibility.
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent selection : Ethanol/water or methanol/acetone mixtures promote slow evaporation, yielding high-quality crystals .
- Temperature control : Gradual cooling from 50°C to 0°C minimizes crystal defects .
- Additives : Trace acetic acid can enhance crystal lattice stability via hydrogen bonding .
Q. What mechanistic insights explain substituent effects on biological activity?
- Methodological Answer : The 2,4-dimethyl groups may enhance lipophilicity, improving membrane permeability, while bromine’s electronegativity influences target binding. For example, in indazole-based antimicrobials, methyl groups at positions 2 and 4 increased potency against Gram-positive bacteria by ~40% compared to unsubstituted analogs . Docking studies (e.g., AutoDock Vina) can visualize interactions with enzyme active sites .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods?
- Methodological Answer : Yield discrepancies (e.g., 65% vs. 83% in similar reactions) often stem from differences in reagent purity, solvent choice, or reaction time. For example, extended reflux durations (>12 hours) in methanol improved yields for nicotinohydrazide derivatives but risked decomposition . Systematic optimization using design-of-experiments (DoE) approaches is advised.
Q. How do conflicting reports on thermal stability align with experimental data?
- Methodological Answer : Thermal stability (e.g., melting points) may vary due to polymorphism or hydration states. For 6-Bromo-2-methylindazole, melting points ranged from 85–87°C , while analogous compounds showed broader ranges (e.g., 74–133°C for bipyridyl derivatives ). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can clarify these inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
